molecular formula C8H7NO2 B12858004 3H-Pyrrolizine-3-carboxylic acid CAS No. 89942-54-1

3H-Pyrrolizine-3-carboxylic acid

Cat. No.: B12858004
CAS No.: 89942-54-1
M. Wt: 149.15 g/mol
InChI Key: QVGOOPZCMXRRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrrolizine-3-carboxylic acid is a heterocyclic compound that features a bicyclic structure with a nitrogen atom at the ring junction. This compound is part of the pyrrolizine family, which is known for its significant biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolizine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of organocatalysts, such as piperidinium acetate, to facilitate the one-pot synthesis of disubstituted pyrrolizines . This method typically involves the reaction of halogenated, methoxy, or ethyl ester groups with the pyrrolizine ring under specific conditions.

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions and the use of efficient catalysts to ensure high yields and purity. The process may include cyclization, ring annulation, and cycloaddition reactions to construct the desired pyrrolizine scaffold .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and nucleophiles are employed to introduce different substituents onto the pyrrolizine ring.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolizines, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3H-Pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit acetylcholinesterase, which plays a crucial role in the central nervous system . Additionally, its interaction with various proteins and nucleic acids contributes to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 3H-Pyrrolizine-3-carboxylic acid stands out due to its bicyclic structure and the presence of a carboxylic acid group, which enhances its reactivity and biological activity. Its ability to undergo various chemical modifications and its diverse applications in research and industry make it a unique and valuable compound .

Properties

CAS No.

89942-54-1

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3H-pyrrolizine-3-carboxylic acid

InChI

InChI=1S/C8H7NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h1-5,7H,(H,10,11)

InChI Key

QVGOOPZCMXRRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C=CC2=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.